molecular formula C28H32ClN3O5S2 B2920743 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216988-52-1

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2920743
CAS No.: 1216988-52-1
M. Wt: 590.15
InChI Key: USQOQCCVOCPZBX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H32ClN3O5S2 and its molecular weight is 590.15. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1216988-52-1) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Molecular Formula : C28H32ClN3O5S2
  • Molecular Weight : 590.2 g/mol
  • Structural Components :
    • A dihydroisoquinoline moiety
    • A sulfonamide group
    • A thieno[2,3-c]pyridine core

This structural complexity suggests diverse biological activity and applications in drug development.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The dihydroisoquinoline moiety can engage in hydrophobic interactions with receptor binding pockets, potentially modulating receptor activity.
  • Gene Regulation : Similar compounds have been shown to influence gene expression pathways, particularly those involved in pluripotency and differentiation.

Anticancer Properties

Research indicates that compounds similar to ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity:

  • Bacterial Inhibition : Preliminary studies indicate effectiveness against certain bacterial strains.

Neuroprotective Effects

Given the presence of the dihydroisoquinoline structure, which is known for neuroprotective properties:

  • Neuroprotection : Compounds in this class may protect neuronal cells from oxidative stress and apoptosis.

Research Findings and Case Studies

A review of existing literature highlights several key studies focusing on the biological activity of similar compounds:

StudyFindings
Identified sulfonamide derivatives with significant anticancer activity in vitro.
Demonstrated the ability of related compounds to enhance Oct3/4 expression in stem cells, suggesting potential for regenerative medicine applications.
Investigated the antimicrobial properties of structurally related compounds against Gram-positive bacteria.

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2.ClH/c1-3-30-15-14-23-24(18-30)37-27(25(23)28(33)36-4-2)29-26(32)20-9-11-22(12-10-20)38(34,35)31-16-13-19-7-5-6-8-21(19)17-31;/h5-12H,3-4,13-18H2,1-2H3,(H,29,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQOQCCVOCPZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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